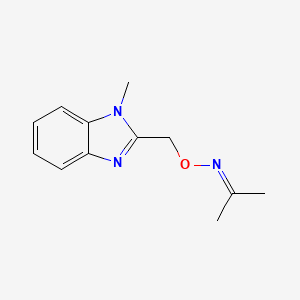
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a benzimidazole ring attached to an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime typically involves the reaction of 2-propanone (acetone) with ((1-methylbenzimidazol-2-yl)methyl)amine in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride→2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-propanone: A compound with a similar structure but with a phenyl group instead of a benzimidazole ring.
Acetone oxime: A simpler oxime compound without the benzimidazole ring.
Uniqueness
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is unique due to the presence of both the oxime group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4760-36-5 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methoxy]propan-2-imine |
InChI |
InChI=1S/C12H15N3O/c1-9(2)14-16-8-12-13-10-6-4-5-7-11(10)15(12)3/h4-7H,8H2,1-3H3 |
InChI Key |
QLDKVEGPGBKPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=NC2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


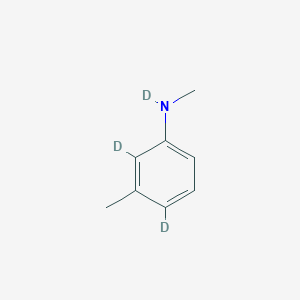
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
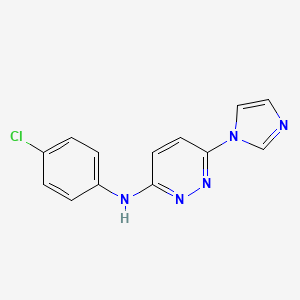
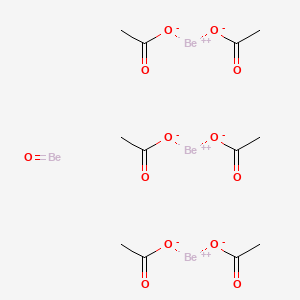

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
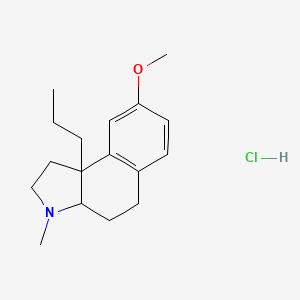
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
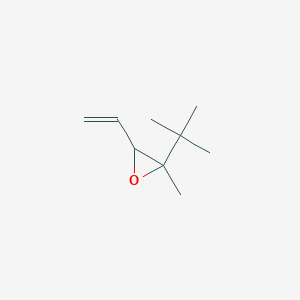
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
